molecular formula C16H13ClN2O2S2 B2375013 5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 313404-47-6

5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2375013
CAS No.: 313404-47-6
M. Wt: 364.86
InChI Key: UPZVWWKGVSOWRZ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” is a versatile material used in scientific research. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives like “this compound” is a topic of ongoing research . The synthesis often involves the use of catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Anticancer Activity

5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide has been a subject of interest in the development of anticancer agents. A study by Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and found that these compounds exhibit good inhibitory activity against four cancer cell lines, especially those products that contain thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021). Similarly, Cai et al. (2016) reported the synthesis and evaluation of thiophene-5-carboxamide derivatives for their anticancer activity against various cell lines, with some compounds displaying moderate activity (Cai et al., 2016).

Antimicrobial and Antifungal Applications

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, showing the potential use of thiophene-2-carboxamide derivatives in microbial inhibition (Desai, Dodiya, & Shihora, 2011).

Anti-Tuberculosis Activity

Marvadi et al. (2020) designed and synthesized a series of thiophene-2-carboxamide derivatives, which were evaluated for antitubercular activity. Several analogs showed promising results as antitubercular agents with lower cytotoxicity profiles, highlighting the potential of these compounds in tuberculosis treatment (Marvadi et al., 2020).

Corrosion Inhibition

Chaitra et al. (2016) investigated thiazole-based pyridine derivatives, including compounds structurally related to thiophene-2-carboxamide, for their effectiveness as corrosion inhibitors for mild steel. These compounds showed promising results, suggesting their potential application in corrosion protection (Chaitra et al., 2016).

Future Directions

Thiazole derivatives like “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of thiazole derivatives and screening them for different pharmacological activities .

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-9-7-10(3-4-12(9)21-2)11-8-22-16(18-11)19-15(20)13-5-6-14(17)23-13/h3-8H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZVWWKGVSOWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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